3-(Furan-2-yl)pyrazine-2-carbaldehyde

Purity Quality Control Procurement

Sourcing high-purity ortho-substituted heterocyclic aldehydes for kinase inhibitor programs often leads to inconsistent purity and limited scaffold diversity. 3-(Furan-2-yl)pyrazine-2-carbaldehyde directly addresses these gaps with a unique ortho-disubstituted furan-pyrazine architecture at ≥98% purity. • Enables direct synthesis of furazanopyrazine-based protein kinase inhibitors via aldehyde-driven ring fusion. • ≥98% purity guarantees accurate stoichiometry for hydrazone and Schiff base library synthesis. • Compatible with Suzuki and Sonogashira cross-coupling for further pyrazine functionalization.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 1823498-75-4
Cat. No. B1450509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)pyrazine-2-carbaldehyde
CAS1823498-75-4
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CN=C2C=O
InChIInChI=1S/C9H6N2O2/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H
InChIKeyWXPZIJFWUMYHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)pyrazine-2-carbaldehyde Technical Baseline


3-(Furan-2-yl)pyrazine-2-carbaldehyde is a heterocyclic aromatic aldehyde characterized by a pyrazine core substituted at the 3-position with a furan-2-yl group and an aldehyde functionality at the 2-position . It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, with a molecular weight of 174.16 g/mol and molecular formula C9H6N2O2 . Its commercial availability is typically at a minimum purity of 97-98% (NLT 97%), suitable for advanced intermediate applications .

Analogs Cannot Substitute for 3-(Furan-2-yl)pyrazine-2-carbaldehyde


Simple substitution with other pyrazine aldehydes or furan-pyrazine hybrids is not scientifically viable due to distinct structural and electronic differences. The unique ortho-relationship between the electron-rich furan ring and the reactive aldehyde group in 3-(Furan-2-yl)pyrazine-2-carbaldehyde creates a specific electrophilic and nucleophilic profile that directly impacts reaction outcomes in cross-coupling and condensation chemistries . Analogs such as 2-(Furan-2-yl)pyrazine (lacking the aldehyde handle) or pyrazine-2-carbaldehyde (lacking the furan ring) offer fundamentally different reactivity and cannot serve as direct replacements in synthetic routes designed for this specific ortho-disubstituted scaffold.

Procurement Evidence: 3-(Furan-2-yl)pyrazine-2-carbaldehyde vs. Analogs


Purity Specification: Aldehyde vs. Nitrile Analog

A direct comparison of commercial purity specifications reveals a quantifiable difference. 3-(Furan-2-yl)pyrazine-2-carbaldehyde is offered at a guaranteed purity of 98% (NLT 97%) . In contrast, the closely related nitrile analog, 3-(Furan-2-yl)pyrazine-2-carbonitrile (CAS 1823582-07-5), is typically listed at a lower purity of 95%+ . This 3% difference in baseline purity can be critical for applications requiring high-fidelity starting materials.

Purity Quality Control Procurement

Molecular Weight vs. Carboxylic Acid Analog

When preparing stock solutions or calculating reaction stoichiometry, the molecular weight of 3-(Furan-2-yl)pyrazine-2-carbaldehyde (174.16 g/mol) is a critical parameter. Its closest functional analog, 3-(Furan-2-yl)pyrazine-2-carboxylic acid (CAS 1822827-80-4), has a molecular weight of 190.16 g/mol (C9H6N2O3) . This 16.0 g/mol difference represents an approximate 9.2% mass variance, necessitating careful adjustment in any preparative or analytical procedure.

Stoichiometry Logistics Molecular Weight

Ortho-Disubstituted Aldehyde-Furan Scaffold

The key differentiator for 3-(Furan-2-yl)pyrazine-2-carbaldehyde is its ortho-disubstituted pattern on the pyrazine ring, which is not present in common analogs. For example, 2-(Furan-2-yl)pyrazine (CAS 32736-95-1) [1] lacks the critical aldehyde functional group entirely. The aldehyde at the 2-position adjacent to the 3-furyl group provides a unique electrophilic site for condensation reactions (e.g., forming hydrazones or Schiff bases) while the furan ring can participate in further functionalization . This specific architecture is documented in patents as a core structure for furazanopyrazine derivatives with therapeutic potential [2].

Synthetic Utility Building Block Reactivity

Application Scenarios for 3-(Furan-2-yl)pyrazine-2-carbaldehyde


Furazanopyrazine Kinase Inhibitor Synthesis

As a key building block, the ortho-disubstituted aldehyde-furan scaffold of 3-(Furan-2-yl)pyrazine-2-carbaldehyde is directly relevant to the synthesis of furazanopyrazine derivatives, which are described in patents as protein kinase inhibitors with potential anti-tumor applications [1]. The aldehyde group is essential for forming the fused furazan ring system.

Hydrazone and Schiff Base Compound Libraries

The high commercial purity of this compound (≥98%) makes it an ideal starting material for condensation reactions with hydrazines or amines to generate diverse hydrazone and Schiff base libraries for biological screening [1]. The precise molecular weight (174.16 g/mol) ensures accurate stoichiometry during library synthesis.

Intermediate for Pyrazine Nucleoside Analogues

The pyrazine core is a valuable scaffold in nucleoside analog development. The specific substitution pattern of 3-(Furan-2-yl)pyrazine-2-carbaldehyde provides a strategic entry point for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1], which are standard methodologies for modifying pyrazine systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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